(3-Methoxyphenyl)[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
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Overview
Description
(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is a complex organic compound that features a combination of methoxyphenyl and nitrobenzothiazolyl groups linked through a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxyphenyl derivatives with 6-nitro-1,3-benzothiazol-2-amine in the presence of piperazine. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM) and catalysts such as triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules .
Medicine
In medicinal chemistry, (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is investigated for its potential therapeutic applications. Its derivatives are being explored as candidates for drug development, particularly in the treatment of infectious diseases and cancer .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, such as organic semiconductors and light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of (3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The nitrobenzothiazole moiety can intercalate with DNA, disrupting its replication and transcription processes. Additionally, the piperazine ring can interact with various enzymes, inhibiting their activity and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters: These compounds share the methoxyphenyl and piperazine moieties but differ in their overall structure and functional groups.
Benzothiazole derivatives: Compounds like 2-aminobenzenethiol and its derivatives have similar benzothiazole rings but lack the piperazine linkage.
Uniqueness
(3-METHOXYPHENYL)[4-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)PIPERAZINO]METHANONE is unique due to its combination of methoxyphenyl, nitrobenzothiazole, and piperazine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18N4O4S |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3-methoxyphenyl)-[4-(6-nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H18N4O4S/c1-27-15-4-2-3-13(11-15)18(24)21-7-9-22(10-8-21)19-20-16-6-5-14(23(25)26)12-17(16)28-19/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
LTTUOMJNVNITHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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